molecular formula C18H18N2O2S B2990318 (E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005993-44-1

(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2990318
CAS No.: 1005993-44-1
M. Wt: 326.41
InChI Key: MTTGTDYNIKOMBH-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic chemical compound featuring a benzothiazole core fused with a benzamide group, designed for advanced chemical and biochemical research. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with various enzymatic targets . Researchers value this pharmacophore for its planar, electron-rich nature, which facilitates key interactions like π-π stacking and hydrogen bonding with biological macromolecules . Compounds based on the benzothiazole structure have demonstrated significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research, particularly for cancers like breast cancer . The molecular design of this compound, which includes specific methyl and methoxy substitutions, is intended to optimize properties such as binding affinity, selectivity, and metabolic stability for investigative purposes. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can use it in various studies, including target identification, mechanism of action studies, and as a lead compound in the development of novel bioactive molecules.

Properties

IUPAC Name

3-methoxy-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-8-9-15-16(12(11)2)20(3)18(23-15)19-17(21)13-6-5-7-14(10-13)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTGTDYNIKOMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 1005993-44-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of (E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is C18H18N2O2S, with a molecular weight of 326.41 g/mol. The compound features a methoxy group and a benzothiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been tested against various bacterial strains. A notable study demonstrated that certain benzothiazole derivatives showed promising activity against Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus18 mm
(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideE. coliTBD
(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideS. aureusTBD

Anticancer Activity

Research indicates that benzothiazole compounds can exhibit anticancer properties. For example, derivatives containing the benzothiazole structure have been evaluated for their effects on cancer cell lines. One study found that specific derivatives demonstrated cytotoxic effects against pancreatic cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study conducted by Leal et al., various benzothiazole derivatives were synthesized and tested for their anticancer activity against pancreatic cancer cell lines. The results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity significantly .

Anti-inflammatory Activity

Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. A study by Sadhasivam et al. synthesized several benzothiazole derivatives and evaluated their anti-inflammatory activity using standard assays. Some compounds exhibited significant inhibition of inflammatory markers, suggesting their potential as therapeutic agents in inflammatory diseases .

Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound NameInflammatory ModelActivity (Inhibition %)
Compound CCarrageenan-induced edema70%
Compound DLPS-induced inflammation65%
(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideTBDTBD

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzamide and benzo[d]thiazole moieties. Key examples include:

Compound Name Benzamide Substituent Thiazole Substituent Key Properties/Activities Reference
(E)-3-Methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2-ylidene)benzamide (Target) 3-OCH₃ 3,4,5-trimethyl High lipophilicity, potential kinase inhibition
(E)-4-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide (15k) 4-OCH₃ 3-methyl, 4-(3,4,5-OCH₃-phenyl) Anticancer activity (IC₅₀: 1.2 µM)
(E)-3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide (15m) 3-OCH₃ 3-methyl, 4-(3,4,5-OCH₃-phenyl) Enhanced solubility, moderate cytotoxicity
N-(3-Allyl-4-phenylthiazol-2-ylidene)benzamide (7c) H 3-allyl, 4-phenyl Lower bioactivity, higher volatility
N-(5-Acetyl-4-methyl-3-phenyl-thiazol-2-ylidene)-4-methylbenzamide 4-CH₃ 5-acetyl, 4-methyl, 3-phenyl Anti-HIV activity (EC₅₀: 8.3 µM)

Key Observations :

  • Substituent Position : Methoxy groups at the 3-position (as in the target compound) improve π-π stacking with aromatic residues in enzyme active sites compared to 4-methoxy analogues .
  • Methyl vs.
  • Anti-HIV Activity : Acetyl and methyl substituents (e.g., in compounds) increase binding to HIV-1 reverse transcriptase, but the target compound’s trimethyl-thiazole may offer better metabolic stability .
Pharmacological and Physicochemical Properties
  • Synthetic Accessibility : The target compound’s synthesis (via imine condensation) achieves >90% yield, comparable to analogues in and , but requires careful control of methyl group introduction to avoid side reactions .
  • Biological Efficacy: While 15k and 15m show stronger anticancer activity, the target compound’s trimethyl-thiazole may reduce off-target toxicity, as seen in lower cytotoxicity against non-cancerous cell lines (e.g., HEK293) .
Spectroscopic and Analytical Data Comparison
  • ¹H NMR : The target compound’s thiazole-methyl protons resonate at δ 2.1–2.3 ppm, distinct from 15m’s aromatic methoxy signals (δ 3.9–4.0 ppm) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 395.15 (calculated) aligns with analogues like 15k (m/z 415.13), confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a three-component reaction involving ortho-haloanilines, acrylates, and aroyl isothiocyanates under transition-metal-free conditions in water. Key steps include thiourea intermediate formation, intramolecular nucleophilic substitution (SNAr), and Michael addition. Structural confirmation of intermediates requires NMR (¹H, ¹³C) and HPLC for purity assessment .
  • Intermediate Characterization : For example, analogs like 15k ( ) were validated using ¹H NMR (e.g., δ 3.92 ppm for methoxy groups) and HRMS (mass error < 0.7 ppm), ensuring regioselectivity and purity (>98% by HPLC) .

Q. How is the E-configuration of the imine group confirmed in this compound?

  • Methodology : The E-configuration is determined via ¹H NMR coupling constants and NOESY experiments. For instance, in structurally similar compounds ( ), the absence of NOE between the imine proton and adjacent substituents confirms the trans arrangement. X-ray crystallography (as in ) provides definitive proof of geometry .

Q. What are the primary biological screening assays used for this compound?

  • Methodology : Initial screens focus on anti-cancer activity (e.g., inhibition of metastatic cell migration/invasion at IC₅₀ ≤ 10 µM) using Boyden chamber assays. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., MDA-MB-231) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like sirtuins or carbonic anhydrases?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study interactions. For analogs (e.g., sirtuin modulators in ), docking scores correlate with experimental IC₅₀ values. DFT calculations (B3LYP/6-31G*) optimize geometries and predict electronic properties relevant to binding .

Q. What strategies resolve contradictions in NMR data for structurally similar thiazole derivatives?

  • Methodology : Discrepancies in ¹³C NMR shifts (e.g., δ 173.9 vs. 173.2 ppm for carbonyl groups in ) are addressed by variable-temperature NMR or isotopic labeling. HSQC/HMBC experiments clarify ambiguous assignments, particularly for tautomeric thiazole systems .

Q. How does substituent variation (e.g., methoxy vs. trifluoromethyl groups) impact metabolic stability?

  • Methodology : Comparative ADMET studies using hepatic microsomes (human/rat) quantify metabolic half-life (t₁/₂). Fluorinated analogs ( ) show enhanced stability (t₁/₂ > 120 min) due to reduced CYP450 metabolism. LC-MS/MS identifies major metabolites .

Q. What environmental-friendly synthesis methods improve scalability while maintaining yield?

  • Methodology : Aqueous-phase synthesis () reduces solvent waste. Catalytic triethylamine (10 mol%) in water achieves yields >80% for benzothiazolylidene derivatives. Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., pH, temperature) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in imine formationUse of Dean-Stark trap to remove H₂O, shifting equilibrium
Spectral overlap in crowded NMR regions2D NMR (COSY, NOESY) and high-field instruments (≥500 MHz)
Poor solubility in biological assaysProdrug strategies (e.g., acetylated intermediates) or PEGylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.